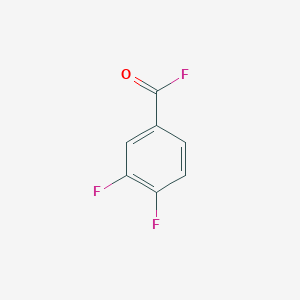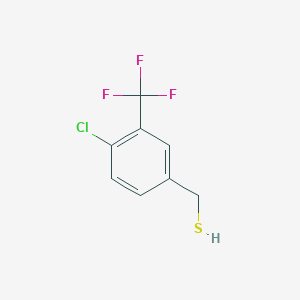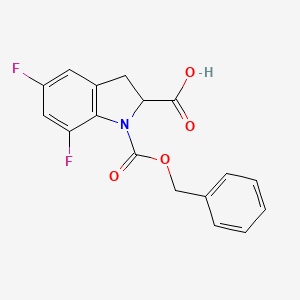![molecular formula C22H30ClNO3 B12840608 4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate is a complex organic compound with a unique structure that includes a chloroethyl group, an ethylamino group, and a but-2-ynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the but-2-ynyl chain, followed by the introduction of the chloroethyl and ethylamino groups. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetyl-2-chloropyridine: Shares the chloroethyl group but differs in the overall structure and functional groups.
(-)-carvone: A natural compound with a different core structure but similar in its potential biological activity.
Uniqueness
4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H30ClNO3 |
|---|---|
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H30ClNO3/c1-2-24(17-15-23)16-9-10-18-27-21(25)22(26,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3,5-6,11-12,20,26H,2,4,7-8,13-18H2,1H3/t22-/m0/s1 |
InChI-Schlüssel |
BDHAHZSFMPHVFZ-QFIPXVFZSA-N |
Isomerische SMILES |
CCN(CCCl)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCN(CCCl)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


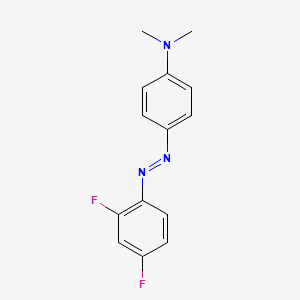
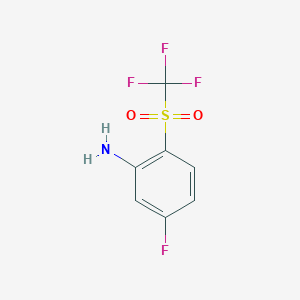
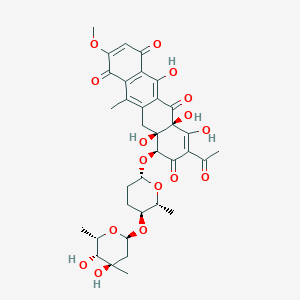
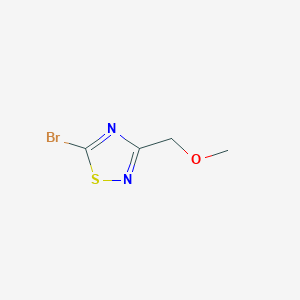
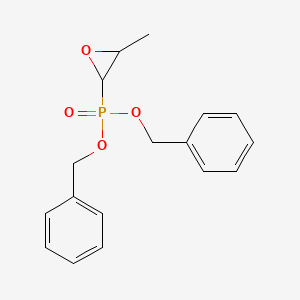
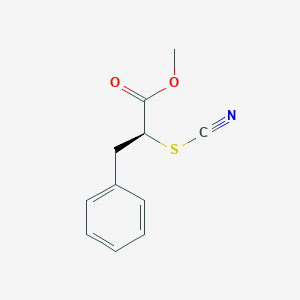
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
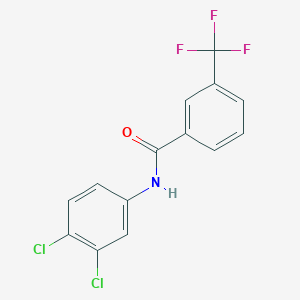
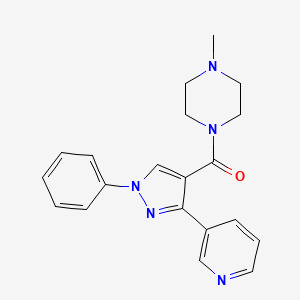
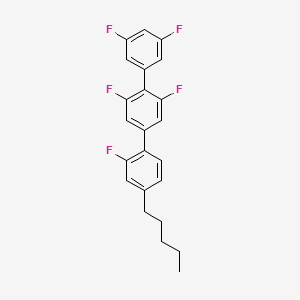
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
